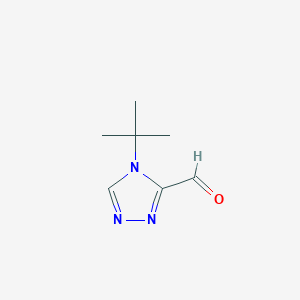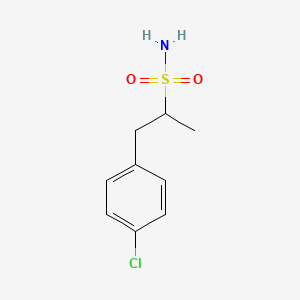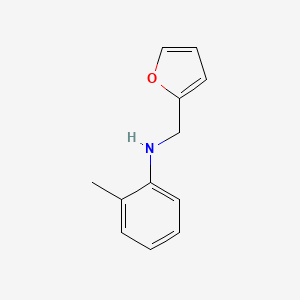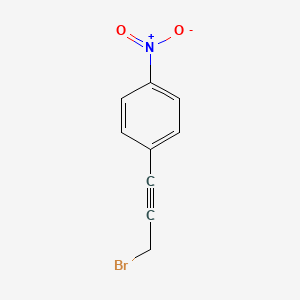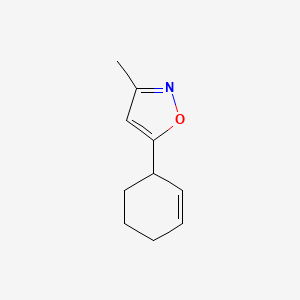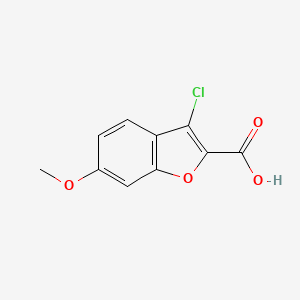![molecular formula C12H9FO3 B13211083 2-[5-(3-Fluorophenyl)furan-2-yl]acetic acid](/img/structure/B13211083.png)
2-[5-(3-Fluorophenyl)furan-2-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(3-Fluorophenyl)furan-2-yl]acetic acid is a chemical compound that belongs to the class of furan derivatives. Furan derivatives are known for their diverse biological and pharmacological properties, making them valuable in various fields such as medicinal chemistry, organic synthesis, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3-Fluorophenyl)furan-2-yl]acetic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Another method involves the oxidation of furan derivatives. For example, furan can be oxidized using oxidizing agents such as silver nitrate or potassium permanganate to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[5-(3-Fluorophenyl)furan-2-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The furan ring can undergo substitution reactions, where functional groups are introduced or replaced.
Common Reagents and Conditions
Oxidizing Agents: Silver nitrate, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-[5-(3-Fluorophenyl)furan-2-yl]acetic acid has several scientific research applications:
Medicinal Chemistry: The compound is used in the synthesis of bioactive molecules with potential therapeutic properties.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Materials Science: The compound is explored for its potential use in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[5-(3-Fluorophenyl)furan-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[5-(3-Fluorophenyl)furan-2-yl]acetic acid is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This fluorinated derivative can exhibit enhanced stability, bioavailability, and specific interactions with biological targets compared to non-fluorinated analogs .
Properties
Molecular Formula |
C12H9FO3 |
|---|---|
Molecular Weight |
220.20 g/mol |
IUPAC Name |
2-[5-(3-fluorophenyl)furan-2-yl]acetic acid |
InChI |
InChI=1S/C12H9FO3/c13-9-3-1-2-8(6-9)11-5-4-10(16-11)7-12(14)15/h1-6H,7H2,(H,14,15) |
InChI Key |
LHAHABBYQNIFJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC=C(O2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


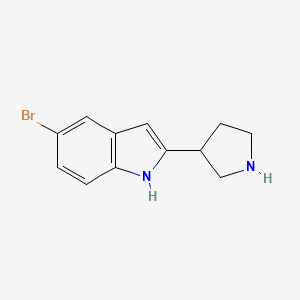
![3-{[(Benzyloxy)carbonyl]amino}-3-[4-(dimethylamino)phenyl]-2,2-dimethylpropanoic acid](/img/structure/B13211005.png)
![1-[(tert-Butoxy)carbonyl]-4-methyl-1H-indole-2-carboxylic acid](/img/structure/B13211013.png)
![10-Methyl-1-oxaspiro[5.5]undecan-7-amine](/img/structure/B13211016.png)
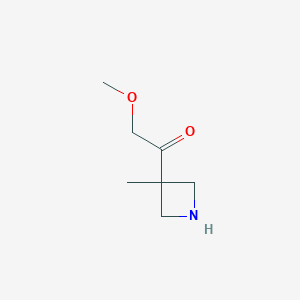
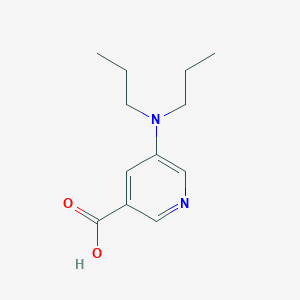
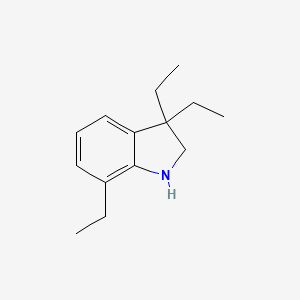
![5,5-Dimethyl-1-oxaspiro[2.3]hexane-2-carbonitrile](/img/structure/B13211041.png)
